
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an enol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a trifluoromethylated aldehyde or ketone, followed by an enolization step to introduce the enol functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The enol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The phenyl and trifluoromethyl groups contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
5-Phenylpent-1-en-3-ol: Similar structure but lacks the trifluoromethyl group.
3-(2-(Trifluoromethyl)phenyl)propan-1-ol: Contains a trifluoromethyl group but differs in the position and overall structure.
Uniqueness: 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is unique due to the combination of a phenyl group, a trifluoromethyl group, and an enol functional group
Eigenschaften
CAS-Nummer |
821799-21-7 |
|---|---|
Molekularformel |
C12H13F3O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |
InChI-Schlüssel |
TUZXJUMAKJDFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


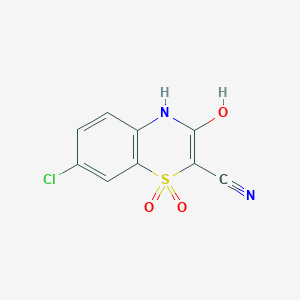
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)

![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
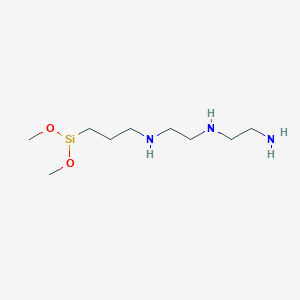
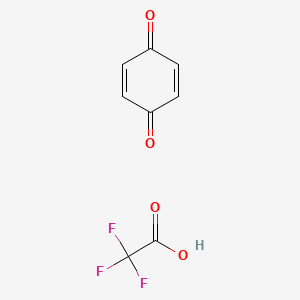
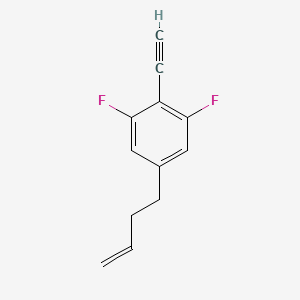
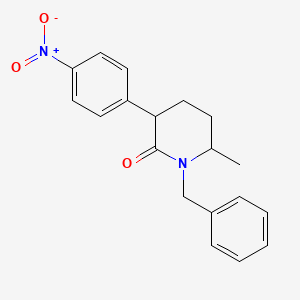
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
